5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

Description

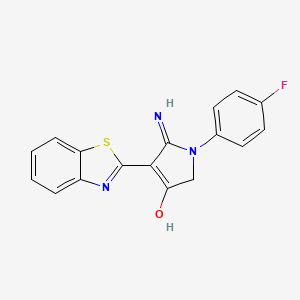

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core fused with a benzothiazole moiety. Its molecular formula is C₁₉H₁₄FN₃OS, with a molecular weight of 351.40 g/mol . The IUPAC name highlights its structural components: the benzothiazole ring at position 4, a 4-fluorophenyl group at position 1, and an amino group at position 3.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8,19,22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFINFLNHZUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

Formation of Pyrrolone Ring: The pyrrolone ring can be synthesized by the reaction of an appropriate amine with a diketone or ketoester.

Coupling Reaction: The benzothiazole and pyrrolone intermediates are then coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Introduction of Fluoro-Phenyl Group: The fluoro-phenyl group can be introduced through a nucleophilic substitution reaction using a fluoro-phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Cyclization Reactions

The benzothiazole moiety is synthesized via cyclization between α-halogenated β-keto esters and thiourea derivatives. For example:

-

α-Halogenation : β-keto esters are treated with N-bromosuccinimide (NBS) to form α-bromo intermediates .

-

Thiourea Cyclization : Reaction with thiourea under basic conditions (e.g., sodium acetate) yields the benzothiazole ring .

| Step | Reagents/Conditions | Product |

|---|---|---|

| α-Halogenation | NBS, acetonitrile, 0°C → RT | α-Bromo-β-keto ester |

| Cyclization | Thiourea, NaOAc, reflux (80°C, 4h) | Benzothiazole core |

Suzuki-Miyaura Cross-Coupling

The 4-fluorophenyl group is introduced via palladium-catalyzed coupling:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : Arylboronic acid, K₂CO₃, DMF/H₂O, 90°C, 12h.

Amino Group Reactivity

The primary amino group undergoes nucleophilic substitution:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Schiff Base Formation : Condenses with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under mild acidic conditions .

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative |

| Schiff Base | 3,4-Dimethoxybenzaldehyde, HCl/EtOH | Imine conjugate |

Dihydropyrrolone Ring Modifications

-

Oxidation : Treatment with DDQ (dichlorodicyanoquinone) oxidizes the dihydropyrrolone ring to a pyrrole.

-

Reduction : NaBH₄ selectively reduces the carbonyl group to an alcohol.

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position (relative to fluorine).

-

Sulfonation : Oleum (H₂SO₄·SO₃) generates sulfonic acid derivatives.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound acts as a kinase inhibitor:

-

FGFR1 Binding : Forms hydrogen bonds with kinase active sites (e.g., Asp652, Lys514) via its amino and carbonyl groups.

-

Metabolic Stability : Pyrimidine ring modifications reduce hydrolysis of the C=N bond, enhancing bioavailability .

Comparative Reactivity of Structural Analogues

Reactivity trends for related compounds:

| Compound | Substituent | Key Reaction | Outcome |

|---|---|---|---|

| 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl) | 4-OCH₃ | Nitration | Lower yield due to electron-donating effects |

| 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl) | 4-F | Suzuki Coupling | Higher efficiency (fluorine directs para substitution) |

| 5-Amino-4-(1,3-benzothiazol-2-yl)-1-phenyldihydropyrrole | H | Oxidation | Faster ring aromatization |

Stability and Degradation Pathways

-

Hydrolytic Degradation : The dihydropyrrolone ring hydrolyzes in acidic conditions (pH < 3) to form pyrrole-3-carboxylic acid derivatives.

-

Photodegradation : UV exposure induces cleavage of the benzothiazole C–S bond, forming mercaptoaniline intermediates.

Catalytic and Solvent Effects

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 5-amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one exhibit promising anticancer properties. For instance, studies have shown that compounds within this chemical class can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumorigenesis. The inhibition of FGFR1 has been associated with reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .

1.2 Protein Kinase Inhibition

The compound has been identified as an inhibitor of various protein kinases, which are critical in cell signaling pathways. In particular, it has shown effectiveness against FGFR1 with an IC50 value of 3.5 μM . The design and synthesis of these inhibitors focus on modifying the chemical structure to enhance potency and selectivity against specific kinases.

Biochemical Applications

2.1 Drug Development

The unique structure of 5-amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one makes it a valuable scaffold for developing new drugs. Its ability to interact with biological targets can be exploited to create novel therapeutic agents for diseases where current treatments are inadequate .

2.2 Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and guide further modifications to improve efficacy .

Material Science Applications

3.1 Synthesis of Functional Materials

The compound's properties allow it to be used in synthesizing functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions can be utilized in developing sensors for detecting environmental pollutants or biological markers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on FGFR1 Inhibition | Evaluate anticancer potential | Identified strong inhibitors with IC50 values < 5 μM |

| Molecular Docking Analysis | Assess binding interactions | Confirmed effective binding modes for target proteins |

| Synthesis for Material Applications | Develop functional materials | Successful formation of metal complexes for sensor applications |

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Compound A: 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one

- Key Differences : Replaces benzothiazole with a benzoimidazole ring.

- Activity : Exhibits FGFR1 inhibition (IC₅₀ = 0.32 μM) and antiproliferative activity against KG1 myeloma cells (IC₅₀ = 9.3 μM) .

- SAR Insight : The benzoimidazole core enhances π-π stacking interactions in kinase binding pockets compared to benzothiazole, but reduces metabolic stability due to increased polarity.

Compound B: 5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one

- Key Differences : Substitutes benzothiazole with a thiazole ring and introduces a methoxy group on the phenyl ring.

- Activity : Demonstrates altered solubility and electron density due to the methoxy group, which promotes nucleophilic attack in reactions .

Analogues with Varied Substituents on the Phenyl Ring

Compound C: 5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol-3-one

- Key Differences : Replaces the 4-fluorophenyl group with a morpholine-containing ethyl chain.

- Activity : The morpholine group improves aqueous solubility and enhances interaction with polar residues in enzymatic active sites .

- SAR Insight : Bulky substituents like morpholine may hinder binding to compact kinase pockets but improve pharmacokinetic properties .

Compound D: 5-Amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

- Key Differences : Incorporates a hydroxyl group on the phenyl ring and a methyl-substituted benzoimidazole.

- Activity : Shows potent FGFR1 inhibition (IC₅₀ = 0.63 μM) due to hydrogen bonding via the hydroxyl group .

- SAR Insight : Hydroxyl groups enhance target affinity but may increase susceptibility to oxidative metabolism .

Electronic and Thermodynamic Comparisons

- Electron Density: The 4-fluoro-phenyl group in the parent compound is electron-withdrawing, stabilizing the pyrrolone ring via inductive effects. In contrast, methoxy groups in Compound B increase electron density, altering reactivity . Benzoimidazole-based analogues (Compound A) exhibit higher electron delocalization, impacting redox potentials and binding kinetics .

Thermochemical Stability :

Supramolecular and Environmental Interactions

- Hydrogen Bonding: The parent compound’s amino and carbonyl groups facilitate hydrogen bonding, critical for crystal packing and solubility .

- Environmental Impact : Derivatives with fluorinated groups (e.g., 4-fluoro-phenyl) pose higher environmental persistence risks compared to methoxy-substituted analogs .

Biological Activity

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one (CAS No. 457638-90-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is C17H12FN3OS, with a molecular weight of 325.36 g/mol. The compound features a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis. In a molecular docking study, derivatives of this compound exhibited promising inhibitory effects on FGFR1 with IC50 values ranging from 0.32 μM to 5.6 μM against various cancer cell lines . The structure-activity relationship (SAR) analyses indicated that modifications in the benzothiazole ring significantly influenced the anticancer efficacy.

Antibacterial Activity

The antibacterial properties of compounds containing benzothiazole structures have been well-documented. In comparative studies, derivatives of benzothiazoles demonstrated superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin . The spontaneous frequency of resistance (FoR) values were also low, indicating a reduced likelihood of resistance development .

Enzyme Inhibition

The compound has shown significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In vitro tests revealed strong inhibition rates, making it a candidate for further exploration in therapeutic applications targeting neurodegenerative diseases and gastrointestinal disorders .

Case Study 1: FGFR1 Inhibition

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to 5-Amino-4-benzothiazol-2-yl derivatives for their FGFR1 inhibitory activity. The most potent compounds achieved IC50 values as low as 0.32 μM against FGFR1 kinase activity and demonstrated significant antiproliferative effects on KG1 myeloma cells .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on the antibacterial properties of benzothiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it possessed strong activity against Salmonella typhi and Bacillus subtilis, with MIC values significantly lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.